Rosthornin A
Overview
Description
Synthesis Analysis
Rosthornin A has been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The detailed spectroscopic analysis, including 2D NMR data, has been used to establish the chemical structures of the constituents .Molecular Structure Analysis
The molecular weight of Rosthornin A is 376.49 and its formula is C22H32O5 . The structure of Rosthornin A is classified under Terpenoids Diterpenoids .Chemical Reactions Analysis
Rosthornin A is a part of a larger group of ent-kaurene diterpenoid compounds . The specific chemical reactions involving Rosthornin A are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
Rosthornin A is a powder . It has a molecular weight of 376.49 and a formula of C22H32O5 . It is stable under recommended storage conditions .Scientific Research Applications
Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .
Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .
In addition to its antibacterial properties, Rosthornin A has been found in conjunction with other compounds such as Rosthornin C and D . These compounds have been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The chemical structures of these minor constituents have been established through detailed spectroscopic analysis, including 2D NMR data .
Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .
In addition to its antibacterial properties, Rosthornin A has been found in conjunction with other compounds such as Rosthornin C and D . These compounds have been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The chemical structures of these minor constituents have been established through detailed spectroscopic analysis, including 2D NMR data .
Safety And Hazards
properties
IUPAC Name |
[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRWTSCIQSVKE-WCYDGLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosthornin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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